

A Technical Guide to the Physicochemical Properties of 3-Oxocyclopentanecarboxylic Acid

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Compound of Interest

Compound Name: 3-Oxocyclopentanecarboxylic acid

Cat. No.: B171403

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This technical guide provides an in-depth overview of the physical properties, specifically the melting and boiling points, of **3-Oxocyclopentanecarboxylic acid**. It includes a summary of reported values, detailed experimental protocols for their determination, and graphical representations of the experimental workflows.

Physicochemical Data of 3-Oxocyclopentanecarboxylic Acid

3-Oxocyclopentanecarboxylic acid is a keto acid derivative that presents as a white to almost white solid, which can range from a powder to a crystalline form at room temperature. It is identified by the CAS Registry Number 98-78-2. The physical properties of a compound are crucial for its identification, purity assessment, and handling in a laboratory setting.

The reported melting and boiling points for **3-Oxocyclopentanecarboxylic acid** are summarized in the table below. It is important to note that variations in these values can occur due to differences in purity. Impure samples typically exhibit a depressed melting point over a wider range.

Property	Value	Conditions
Melting Point	59-62 °C	Literature value[1][2][3][4]
62.0-66.0 °C	Commercial product specification	
60-62 °C		
64-65 °C	(S)-enantiomer	
Boiling Point	~150 °C	at 1.5 mmHg[2][4]
301 °C		

Experimental Protocols for Property Determination

Accurate determination of melting and boiling points is fundamental in chemical research. The following sections detail the standard methodologies for these measurements.

The capillary method is a standard technique for determining the melting point of a solid organic compound.[5] This method involves heating a small sample in a capillary tube and observing the temperature range over which it melts.

Methodology:

- Sample Preparation: A small amount of the dry, finely powdered **3-Oxocyclopentanecarboxylic acid** is introduced into a glass capillary tube that is sealed at one end. The tube is then tapped gently to pack the sample to a height of 2-3 mm.[3][6]
- Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp apparatus or a Thiele tube, adjacent to a calibrated thermometer.
- Heating: The apparatus is heated at a steady and slow rate, typically 1-2°C per minute, especially when approaching the expected melting point.[3][7]
- Observation and Recording: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample

has turned into a clear liquid is recorded as the end of the melting range.[3] For pure compounds, this range is typically narrow (0.5-1.0°C).

For compounds with high boiling points, such as **3-Oxocyclopentanecarboxylic acid**, determination at atmospheric pressure can lead to decomposition. Therefore, the boiling point is determined at a reduced pressure (vacuum distillation).[8]

Methodology:

- Apparatus Setup: A vacuum distillation apparatus is assembled using ground-glass joints, which must be properly greased to ensure a good seal.[9] A Claisen adapter is recommended to prevent bumping.[9][10] The apparatus includes a distillation flask with a stir bar, a condenser, a vacuum adapter, and a receiving flask.[9] The system is connected to a vacuum source (e.g., a vacuum pump) via a vacuum trap.[9]
- Sample Introduction: The **3-Oxocyclopentanecarboxylic acid** sample is placed in the distillation flask. It is crucial to use a stir bar for smooth boiling, as boiling stones are ineffective under vacuum.[9]
- Evacuation: The system is evacuated by turning on the vacuum source before heating. This removes volatile impurities and prevents bumping.[9]
- Heating: Once a stable low pressure is achieved, the distillation flask is heated gently. The liquid will begin to boil at a temperature lower than its atmospheric boiling point.[8]
- Observation and Recording: The temperature of the vapor is measured with a thermometer placed at the vapor outlet to the condenser. The temperature at which the vapor and liquid are in equilibrium (i.e., when the liquid is steadily distilling) is recorded as the boiling point at that specific pressure.[8] The pressure should also be recorded.

Visualized Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.



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Caption: Workflow for Melting Point Determination.



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Caption: Workflow for Boiling Point Determination under Reduced Pressure.

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